molecular formula C6H10N2O3 B1444374 (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 1069090-20-5

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B1444374
CAS No.: 1069090-20-5
M. Wt: 158.16 g/mol
InChI Key: WWEBUHYSGAZECX-BYPYZUCNSA-N
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Description

(S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1069090-20-5) is a chiral heterocyclic building block of significant interest in medicinal and organic chemistry. This compound serves as a synthetic analog of (S)-pyroglutamic acid, a key structural component found in naturally occurring peptide hormones such as thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) . Its structure, confirmed by single-crystal X-ray diffraction, reveals a propensity to form helical assemblies through specific hydrogen-bonding patterns, which can inform the design of supramolecular structures . This compound holds substantial research value as a precursor to and metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, which is used to treat hypertension . Furthermore, its incorporation into synthetic drug candidates has been reported in recent patents related to a range of therapeutic areas, including the management of pain, cancer, and hepatitis C . With a molecular formula of C 6 H 10 N 2 O 3 and a molecular weight of 158.16 g/mol, it is offered with a high level of purity for research applications[c:2][c:7]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEBUHYSGAZECX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Optically Active Precursors

A well-documented approach involves the cyclization of optically active amino acid derivatives or esters to form the imidazolidine ring with retention of stereochemistry.

  • Starting Materials: Optically active serine derivatives or their esters (e.g., L-serine methyl ester hydrochloride).
  • Reagents and Solvents: Organic solvents such as dimethyl sulfoxide (DMSO), hexamethylphosphorylamide (HMPA), or dimethylformamide (DMF) are commonly used due to their ability to dissolve polar substrates and promote cyclization.
  • Reaction Conditions: The cyclization proceeds at low temperatures (often around -50°C) to maintain stereoselectivity and avoid side reactions.
  • Key Step: Treatment with strong bases such as potassium tert-butoxide in tetrahydrofuran (THF) under cooling facilitates ring closure and formation of the 2-oxoimidazolidine core.
  • Post-Cyclization Modifications: Removal of protecting groups (e.g., tert-butyl or benzyl esters) is achieved via acid treatment or catalytic hydrogenation, yielding the free carboxylic acid.

Example Process:

Step Description Conditions Yield/Notes
1 Dissolution of t-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate in THF Cooling at -50°C Maintains stereochemistry
2 Addition of potassium tert-butoxide Stirring for 20 min at -50°C Promotes cyclization
3 Addition of active ester solution Stirring for 15-20 min at -50°C Completion of ring formation
4 Deprotection Acid treatment or catalytic reduction Yields free acid

This method selectively produces the (S,S,S) configuration isomer with good yields and high optical purity.

Two-Step Synthesis via Reaction with S,S'-Dimethyl Dithiocarbonate and Hydrolysis

A more environmentally friendly and scalable synthesis has been disclosed involving:

  • Step 1: Reaction of 3-substituted or unsubstituted 2-amino-3-hydroxypropionate derivatives (e.g., serine methyl ester hydrochloride) with S,S'-dimethyl dithiocarbonate in aqueous media under inert atmosphere.
  • Step 2: Alkaline hydrolysis of the intermediate to yield the 2-oxoimidazolidine-4-carboxylic acid.

Key Features:

  • The reaction uses water as the solvent, enhancing environmental safety.
  • The process is conducted under mild temperatures (5–35°C), with staged temperature control (e.g., 2-4 hours at 5–15°C, then 5-7 hours at 20–30°C).
  • After reaction completion, organic solvent extraction (e.g., dichloromethane or chloroform) and acid washing are applied to isolate intermediates.
  • Hydrolysis is performed under alkaline conditions (pH 12–14) using ethanol/water mixtures.
  • Final purification includes drying over anhydrous magnesium sulfate, solvent removal, and chromatographic purification.

Yields: Product yields exceed 86%, significantly higher than earlier methods (~62%) and with improved safety and environmental profiles.

Representative Data:

Parameter Condition Outcome
Solvent Water (aqueous) Environmentally friendly
Temperature Step 1 5–35°C (staged) Controlled reaction kinetics
Hydrolysis pH 12–14 (alkaline) Efficient conversion
Yield >86% High efficiency
Optical Purity Maintained (S-configuration) Verified by NMR

Nuclear magnetic resonance (NMR) data confirm the structure and stereochemistry of the final product.

Comparative Analysis of Preparation Methods

Aspect Cyclization of Optically Active Precursors Two-Step Aqueous Reaction with Dithiocarbonate
Starting Material Optically active esters (e.g., L-serine methyl ester) 2-Amino-3-hydroxypropionate derivatives
Solvent Organic solvents (THF, DMSO, DMF) Water (aqueous system)
Reaction Temperature Low temperature (-50°C) Mild temperature (5–35°C)
Reagents Potassium tert-butoxide, acid catalysts S,S'-dimethyl dithiocarbonate, alkaline hydrolysis
Environmental Impact Moderate (organic solvents, low temp) High (water as solvent, mild conditions)
Yield Good, stereoselective High (>86%), stereoselective
Purification Acid/base treatment, chromatography Extraction, chromatography
Scalability Moderate High, due to simplicity and safety
Optical Purity High (S,S,S isomer) High (S-isomer confirmed)

Detailed Research Findings and Notes

  • The cyclization method is well-suited for laboratory-scale synthesis where stereochemical control is paramount, but requires careful temperature control and handling of strong bases at low temperatures.
  • The aqueous two-step method offers a greener alternative with simpler operation and higher yields, suitable for industrial-scale production.
  • Both methods rely on optically active starting materials to achieve the (S)-configuration, avoiding racemization by mild conditions and inert atmospheres.
  • NMR spectroscopy (1H and 13C) is routinely used to confirm the structure and stereochemistry of the products.
  • The choice of method depends on the desired scale, environmental considerations, and available starting materials.

Summary Table of Key Preparation Parameters

Parameter Cyclization Method Two-Step Aqueous Method
Starting Material L-serine methyl ester hydrochloride 2-amino-3-hydroxypropionate derivatives
Solvent THF, DMSO, DMF Water, ethanol (for hydrolysis)
Temperature -50°C 5–35°C
Reaction Time ~20–40 min per step 7–11 hours total
Reagents Potassium tert-butoxide, acid catalysts S,S'-dimethyl dithiocarbonate, alkaline base
Yield Good (not explicitly quantified) >86%
Optical Purity High (S,S,S isomer) High (S-isomer)
Environmental Impact Moderate Low (green chemistry)
Scalability Moderate High

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid moiety participates in classical derivatization reactions:

  • Amide Formation : Reacting with amines (e.g., bis(4-chlorophenyl)methylamine) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) yields pharmacologically relevant amides. This is critical for Nav1.8 inhibitors .

  • Esterification : Treatment with alcohols under acidic conditions (e.g., HCl/MeOH) generates methyl or ethyl esters, useful for further synthetic modifications .

Example Reaction :

 S 1 3 Dimethyl 2 oxoimidazolidine 4 carboxylic acid+R NH2DCCAmide Derivative\text{ S 1 3 Dimethyl 2 oxoimidazolidine 4 carboxylic acid}+\text{R NH}_2\xrightarrow{\text{DCC}}\text{Amide Derivative}

Catalytic Modifications and Ring Functionalization

  • Cyanation : Using trimethylsilyl cyanide (TMSCN) and trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst introduces a nitrile group at the C4 position. This reaction proceeds via activation of the carbonyl group, enabling nucleophilic attack .

  • Isomerization : Base-catalyzed isomerization (e.g., using 1,8-diazabicycloundec-7-ene, DBU) converts trans-intermediates to cis-products, stabilizing thermodynamically favored configurations .

Table 2: Catalytic Reactions

ReactionCatalystConditionsOutcomeSource
CyanationTMSOTf (1 mol%)RT, 12 hNitrile product (85% yield)
IsomerizationDBU (10 mol%)CHCl₃, 2 hcis-Product (90% conversion)

Stability and Degradation Pathways

  • Thermal Decomposition : At temperatures >150°C, decarboxylation occurs, yielding 1,3-dimethyl-2-oxoimidazolidine as a primary degradation product.

  • Hydrolytic Sensitivity : The oxoimidazolidine ring is stable under acidic conditions but undergoes hydrolysis in basic media (pH >10), forming open-chain urea derivatives .

Scientific Research Applications

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazolidine ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolidine Derivatives

(a) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (CAS 41371-53-3)
  • Structure : Lacks the 3-methyl group present in the target compound.
  • Synthesis : Prepared from (S)-BMAA hydrochloride and phosgene, followed by isolation via ion exchange and recrystallization .
  • Applications : Serves as a precursor for ACE inhibitors (e.g., imidapril derivatives) due to its conformational rigidity and hydrogen-bonding capacity .
(b) (4R)-3-Cbz-2-oxoimidazolidine-4-carboxylic Acid (CAS 634614-25-8)
  • Structure : Features a benzyloxycarbonyl (Cbz) protecting group at position 3 and an (R)-configuration.
  • Properties : The Cbz group increases molecular weight (264.23 g/mol) and alters electronic properties, making it more lipophilic .
  • Applications : Used in peptide synthesis as a chiral building block.

Thiazolidine and Oxothiazolidine Derivatives

(a) 2-Oxo-1,3-thiazolidine-4-carboxylic Acid (CAS 19750-45-9)
  • Structure : Replaces the imidazolidine ring with a thiazolidine ring (sulfur at position 1).
  • Properties : The sulfur atom increases ring stability and polarizability, affecting binding affinity in biological systems .
  • Applications : Found in antioxidants and enzyme inhibitors, such as cysteine protease inhibitors.
(b) (R)-2-Oxothiazolidine-4-carboxylic Acid (CAS 19771-63-2)
  • Structure : (R)-configuration at C4 and a thiazolidine backbone.
  • Key differences : The stereochemistry and sulfur atom result in distinct pharmacokinetic profiles compared to imidazolidine analogs .

Pyroglutamic Acid Analogs

(S)-Pyroglutamic acid shares the 2-oxo-pyrrolidine-5-carboxylic acid backbone.

Comparative Data Table

Compound Name Molecular Formula Substituents Ring Type Key Applications
(S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid* C₆H₁₀N₂O₃ 1-Me, 3-Me Imidazolidine Hypothesized ACE inhibitors
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid C₅H₈N₂O₃ 1-Me Imidazolidine ACE inhibitor precursors
2-Oxo-1,3-thiazolidine-4-carboxylic acid C₄H₅NO₃S None Thiazolidine Antioxidants, enzyme inhibitors
(4R)-3-Cbz-2-oxoimidazolidine-4-carboxylic acid C₁₂H₁₂N₂O₅ 3-Cbz Imidazolidine Peptide synthesis

*Hypothetical structure inferred from analogs.

Research Findings and Implications

  • Bioactivity : Methyl groups enhance lipophilicity, likely improving blood-brain barrier penetration but reducing aqueous solubility. This trade-off is critical for drug design .
  • Crystallography : The target compound’s hydrogen-bonding network may resemble (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, which forms dimers via O–H···O and N–H···O interactions .

Biological Activity

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid, a derivative of imidazolidine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C6H10N2O3
  • Molecular Weight : 158.16 g/mol
  • Functional Groups : Contains an imidazolidine ring, a carboxylic acid group, and a ketone functionality.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and antiviral potential. Below are key findings from various studies:

Anticancer Activity

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective cytotoxicity towards tumor cells compared to normal cells, indicating a promising therapeutic index .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects may involve the disruption of cellular processes essential for tumor growth and proliferation. Specific studies have indicated that these compounds can inhibit key enzymes involved in cancer cell metabolism .

Antiviral Activity

Recent investigations have highlighted the potential of this compound as an inhibitor of viral proteases. For example:

  • Dengue Virus Protease Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit the dengue virus protease, demonstrating antiviral activity in cell culture assays .

Table 1: Cytotoxicity Profiles of Related Compounds

Compound NameIC50 (µM)Cell LineSelectivity Index
This compound15B16-F0 (Melanoma)3.06
Derivative A10LM3 (Mammary Adenocarcinoma)4.13
Derivative B20NMuMG (Normal)-

Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.

Case Study 1: Antitumor Activity

A study conducted by researchers at the Universidad Nacional de Rosario evaluated a series of oxadiazole derivatives linked to this compound. The results indicated that these compounds exhibited enhanced antiproliferative activity against melanoma and adenocarcinoma cell lines compared to standard chemotherapeutics .

Case Study 2: Antiviral Potential

In another study focusing on antiviral activity, derivatives of this compound were synthesized and tested against the dengue virus. The results showed promising inhibition rates, suggesting that further development could lead to effective antiviral agents .

Q & A

Q. What are the optimal synthetic routes for (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid, considering yield and enantiomeric purity?

  • Methodological Answer : The synthesis typically involves cyclization of imidazolidinone precursors under acidic or basic conditions. For example, refluxing intermediates (e.g., substituted imidazoles) with sodium acetate in acetic acid can yield the target compound. Enantiomeric purity is achieved via chiral resolution using preparative HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or asymmetric catalysis with chiral ligands . Reaction optimization should prioritize temperature control (70–100°C) and solvent selection (e.g., DMF or toluene) to suppress racemization .

Q. Which spectroscopic techniques are most effective for characterizing the structure and stereochemistry of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions. The methyl groups at positions 1 and 3 show distinct singlet peaks in 1^1H NMR (~δ 1.2–1.5 ppm).
  • Infrared Spectroscopy (IR) : The carbonyl stretch (C=O) at ~1700–1750 cm1^{-1} and carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) validate functional groups.
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 187.0845 for C7_7H10_{10}N2_2O3_3).
  • Circular Dichroism (CD) : CD spectroscopy distinguishes the (S)-enantiomer via Cotton effects in the 200–250 nm range .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the stereochemical configuration and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines absolute configuration and hydrogen-bonding networks. Key steps:

Grow single crystals via slow evaporation (e.g., in ethanol/water).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares).

Validate enantiopurity using Flack parameter (< 0.1) .

  • Example: A related imidazolidinone structure refined to R1_1 = 0.032 showed intramolecular H-bonds stabilizing the (S)-configuration .

Q. What strategies are recommended for analyzing and quantifying impurities in synthesized batches of this compound?

  • Methodological Answer :
  • HPLC-MS with UV/Vis Detection : Use a C18 column (e.g., Agilent Zorbax) with gradient elution (0.1% formic acid in acetonitrile/water). Compare retention times and MS fragmentation patterns to USP reference standards for impurities like hydrolyzed or dimerized byproducts .
  • Quantitative NMR (qNMR) : Integrate impurity peaks relative to an internal standard (e.g., maleic acid) in D2_2O.

Q. How does the compound’s reactivity compare to structurally related imidazolidinones (e.g., Dacarbazine analogs) in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : Perform comparative kinetic studies:

React the compound with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).

Monitor reaction progress via TLC or HPLC.

Compare rate constants (kk) to imidazolidinones lacking the carboxylic acid group. For example, the electron-withdrawing carboxylate may reduce nucleophilicity at the 2-oxo position, slowing alkylation reactions compared to Dacarbazine derivatives .

Q. How can researchers address contradictions in reported thermal stability data across studies?

  • Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) under standardized conditions:

Use nitrogen atmosphere (20 mL/min) with a heating rate of 10°C/min.

Compare decomposition onset temperatures (TdT_d) across multiple batches.

Reconcile discrepancies by identifying variables like moisture content, crystalline vs. amorphous forms, or residual solvents. For example, hydrate forms may show lower TdT_d (~150°C) vs. anhydrous forms (~200°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 2
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

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